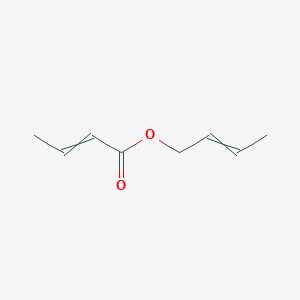
But-2-en-1-yl but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-en-1-yl but-2-enoate is an organic compound with the molecular formula C8H12O2. It is an ester formed from but-2-en-1-ol and but-2-enoic acid. This compound is characterized by its aliphatic ester structure, which includes a conjugated system of double bonds. Esters like this compound are often found in various natural and synthetic products, contributing to their flavors and fragrances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of but-2-en-1-yl but-2-enoate typically involves the esterification reaction between but-2-en-1-ol and but-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: But-2-en-1-yl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: But-2-enoic acid or but-2-enal.
Reduction: But-2-en-1-ol.
Substitution: Various substituted esters or amides
Aplicaciones Científicas De Investigación
But-2-en-1-yl but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis.
Medicine: Research into its potential as a prodrug, where it can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of polymers and resins
Mecanismo De Acción
The mechanism of action of but-2-en-1-yl but-2-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis catalyzed by esterases, leading to the formation of but-2-en-1-ol and but-2-enoic acid. These products can further participate in metabolic pathways, influencing cellular processes .
Comparación Con Compuestos Similares
- Ethyl but-2-enoate
- Methyl but-2-enoate
- Propyl but-2-enoate
Comparison: But-2-en-1-yl but-2-enoate is unique due to its specific ester linkage and the presence of conjugated double bonds. This structure imparts distinct chemical reactivity and physical properties compared to other similar esters. For instance, the conjugated system can participate in additional reactions such as Diels-Alder reactions, which are not as readily accessible to non-conjugated esters .
Propiedades
Número CAS |
83244-66-0 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
but-2-enyl but-2-enoate |
InChI |
InChI=1S/C8H12O2/c1-3-5-7-10-8(9)6-4-2/h3-6H,7H2,1-2H3 |
Clave InChI |
RCPLXAFFRYDQJM-UHFFFAOYSA-N |
SMILES canónico |
CC=CCOC(=O)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







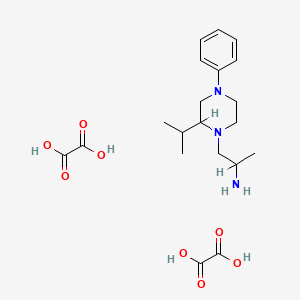
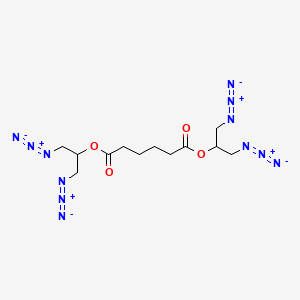
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
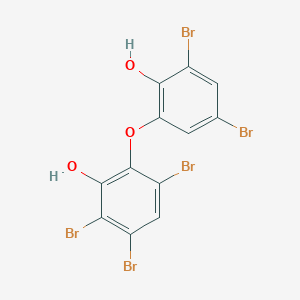

![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

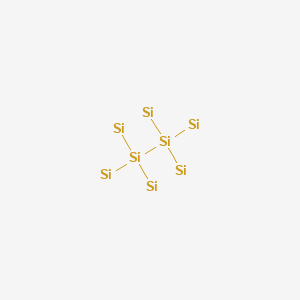
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
